BENZO(ghi)PERYLENE, METHYL-

Catalog No.
S13309644
CAS No.
41699-09-6
M.F
C23H14
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BENZO(ghi)PERYLENE, METHYL-

CAS Number

41699-09-6

Product Name

BENZO(ghi)PERYLENE, METHYL-

IUPAC Name

7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

Molecular Formula

C23H14

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3

InChI Key

CLZWQLDLCHVAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2

Benzo(ghi)perylene, methyl- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure featuring six interconnected aromatic rings. Its chemical formula is C23H14C_{23}H_{14}, and it has a molecular weight of approximately 290.35 g/mol. This compound is derived from benzo(ghi)perylene, which itself consists of 22 carbon atoms and 12 hydrogen atoms, making it a larger derivative with an additional methyl group. The presence of multiple aromatic rings contributes to its stability and unique chemical properties, making it of interest in various fields, including organic chemistry and materials science.

Typical of PAHs:

  • Electrophilic Aromatic Substitution: This reaction is common for aromatic compounds and can involve the introduction of various substituents onto the aromatic rings.
  • Diels–Alder Reactions: The compound can undergo cycloaddition reactions, particularly with dienes, forming larger cyclic structures. For instance, it can react with acetylene derivatives to form various substituted products .
  • Oxidation Reactions: Benzo(ghi)perylene, methyl- can be oxidized to form dicarboxylic acids or other functional groups under specific conditions .

Benzo(ghi)perylene, methyl- has been studied for its biological activity, particularly in relation to its potential carcinogenic effects. As a member of the PAH family, it is associated with mutagenic properties and has been implicated in various toxicological studies. The compound's ability to intercalate DNA may lead to mutagenesis and subsequent carcinogenesis, a concern highlighted in environmental studies where PAHs are prevalent due to pollution .

The synthesis of benzo(ghi)perylene, methyl- can be achieved through several methods:

  • Diels–Alder Cycloaddition: This method involves the reaction of perylene with alkynes or dienes to form benzo(ghi)perylene derivatives. The cycloaddition can be facilitated by heating or using specific catalysts .
  • Electrophilic Aromatic Substitution: Methylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base .
  • Chemical Vapor Deposition: This technique allows for the growth of thin films of benzo(ghi)perylene derivatives on substrates, which can be useful for electronic applications .

Benzo(ghi)perylene, methyl- finds applications in several areas:

  • Organic Electronics: Due to its semiconducting properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Research: It serves as a model compound for studying the properties of PAHs and their reactivity.
  • Environmental Monitoring: Its presence in environmental samples is monitored as an indicator of pollution from combustion processes.

Studies on the interactions of benzo(ghi)perylene, methyl- focus on its reactivity with biological macromolecules such as DNA and proteins. Research indicates that this compound can form adducts with DNA, leading to mutations that may contribute to cancer development. Additionally, interaction studies with enzymes involved in metabolic activation have shown that benzo(ghi)perylene derivatives can influence enzyme activity and expression levels in various biological systems .

Benzo(ghi)perylene, methyl- shares structural similarities with other PAHs but also exhibits unique characteristics due to its methyl substitution. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Benzo(a)pyreneC18H12C_{18}H_{12}Known carcinogen; widely studied for health impacts
CoroneneC24H12C_{24}H_{12}Larger structure; used in nanotechnology applications
PyreneC16H10C_{16}H_{10}Commonly found in coal tar; used in fluorescence studies
AnthraceneC14H10C_{14}H_{10}Used as a dye; exhibits different photophysical properties

Uniqueness

Benzo(ghi)perylene, methyl- is unique due to its specific arrangement of carbon atoms and the additional methyl group that alters its reactivity and solubility compared to other PAHs. Its larger size compared to simpler compounds like pyrene or anthracene also contributes to its distinct physical and chemical properties.

Methylation Strategies for Polycyclic Aromatic Hydrocarbons

The methylation of polycyclic aromatic hydrocarbons, particularly benzo(ghi)perylene derivatives, represents a significant challenge in organic synthesis due to the electron-rich nature of these aromatic systems and the potential for multiple substitution patterns [1]. Traditional electrophilic aromatic substitution reactions serve as the foundation for most methylation approaches, though each method presents distinct advantages and limitations [2] [3].

Friedel-Crafts Alkylation Methodology

Friedel-Crafts alkylation remains the most widely employed strategy for introducing methyl groups onto polycyclic aromatic hydrocarbons [4]. This methodology utilizes Lewis acid catalysts such as aluminum chloride or ferric chloride in combination with methyl halides under anhydrous conditions [3]. The reaction proceeds through a two-step mechanism involving initial formation of a methyl carbocation followed by electrophilic attack on the aromatic ring [2]. However, significant limitations include carbocation rearrangements, polyalkylation tendencies, and the requirement for harsh reaction conditions [4].

Photochemical Methylation Approaches

Recent advances in photochemical methodologies have enabled direct carbon-hydrogen alkylation of polycyclic aromatic hydrocarbons under mild conditions [5]. Visible-light-induced methylation reactions employ organic photocatalysts to generate methyl radicals from alkylsulfones, providing regiospecific substitution patterns that are unattainable through thermal processes [5]. Perylene derivatives have demonstrated particular utility as photocatalysts in these transformations, facilitating radical polymerization and carbon-carbon bond formation under ambient conditions [6].

Metal-Catalyzed Carbon-Hydrogen Activation

Transition metal-catalyzed carbon-hydrogen activation represents an emerging strategy for site-selective methylation of polycyclic aromatic hydrocarbons [7]. Palladium and ruthenium catalysts enable direct functionalization of aromatic carbon-hydrogen bonds with high regioselectivity and functional group tolerance [1]. These methodologies circumvent the limitations associated with pre-functionalized substrates and provide access to complex substitution patterns through controlled reaction conditions [7].

MethodConditionsAdvantagesLimitations
Friedel-Crafts AlkylationLewis acid catalyst (AlCl₃, FeCl₃), methyl halides, anhydrous conditionsWell-established methodology, high yieldsCarbocation rearrangements, polyalkylation, harsh conditions
Direct Photochemical MethylationVisible light irradiation, photocatalyst, methylating agentsMild conditions, regioselective, environmentally friendlyLimited substrate scope, requires photocatalyst
Metal-Catalyzed C-H ActivationTransition metal catalysts (Pd, Ru), elevated temperatureSite-selective activation, functional group toleranceExpensive catalysts, complex reaction setups
Radical Methylation PathwaysRadical initiators, methyl radical sources, thermal conditionsDirect C-H functionalization, versatile scopeSide reactions, lower selectivity
Electrophilic Aromatic SubstitutionStrong electrophiles, protic or Lewis acid conditionsSimple reaction conditions, broad substrate scopeRegioselectivity issues, multiple substitution products

Catalytic Synthesis and Reaction Mechanisms

The catalytic synthesis of methylated benzo(ghi)perylene derivatives involves complex reaction mechanisms that depend heavily on the chosen catalyst system and reaction conditions [8]. Understanding these mechanistic pathways is crucial for optimizing reaction yields and selectivity patterns [9].

Lewis Acid Catalyzed Mechanisms

Lewis acid catalysts facilitate methylation through activation of methyl halides to generate electrophilic species [4]. Aluminum chloride forms complexes with methyl chloride, resulting in highly reactive carbocation intermediates that readily attack electron-rich aromatic systems [3]. The reaction proceeds through formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [2]. Reaction temperatures typically range from 0 to 50 degrees Celsius, with reaction times of 2 to 8 hours yielding products in 60 to 85 percent efficiency [10].

Photocatalytic Mechanisms

Photocatalytic methylation operates through single electron transfer processes involving photo-excited polycyclic aromatic hydrocarbons [5]. Upon visible light irradiation, perylene derivatives generate excited states capable of reducing alkylsulfones to form alkyl radicals [6]. These radicals subsequently add to aromatic positions in a regiospecific manner, avoiding the rearrangement issues associated with carbocation intermediates [5]. Optimal conditions involve temperatures of 25 to 40 degrees Celsius with extended reaction times of 4 to 12 hours, achieving yields of 40 to 70 percent with high selectivity [6].

Enzymatic Biotransformation Pathways

Microsomal biotransformation of benzo(ghi)perylene derivatives proceeds through cytochrome P450-mediated oxidative processes [11] [9]. Human cytochromes P450 1A1 and 1B1 demonstrate high catalytic activity for benzo(ghi)perylene conversion, forming oxidized metabolites at the 3,4 and 11,12 positions [12]. These enzymatic pathways provide insight into potential biomimetic synthesis approaches, though they typically involve oxidation rather than direct methylation [11].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity
AlCl₃/CH₃Cl0-502-860-85Moderate
Perylene/Visible Light25-404-1240-70High
Pd(OAc)₂/Ligand80-1206-2470-90High
CuBr₂/DMSO60-1008-1650-75Moderate
Fe(III)/Oxidant40-804-1245-65Low-Moderate

Natural Formation Pathways in Combustion Processes

The natural formation of methylated polycyclic aromatic hydrocarbons, including benzo(ghi)perylene derivatives, occurs predominantly through combustion processes involving incomplete burning of organic materials [13] [14]. These formation pathways represent complex multi-step mechanisms operating under high-temperature conditions [15].

Hydrogen Abstraction Carbon-Carbon Addition Mechanisms

The hydrogen abstraction acetylene addition mechanism represents the most extensively studied pathway for polycyclic aromatic hydrocarbon formation during combustion [15]. This process initiates with phenylacetylene formation through hydrogen atom loss from phenylvinyl radicals, followed by sequential acetylene addition and cyclization steps [15]. Temperature ranges of 1200 to 1800 Kelvin promote these reactions, with rate constants of 10¹¹ to 10¹³ cubic centimeters per mole per second [16]. The mechanism produces naphthalene and anthracene derivatives as primary products, which serve as precursors for larger polycyclic aromatic systems [15].

Methyl Addition Cyclization Pathways

Methyl addition cyclization mechanisms involve methylaryl radicals in the growth of polycyclic aromatic hydrocarbons through five-membered ring formation [16]. The 1-methylnaphthyl plus acetylene reaction exemplifies this pathway, proceeding through acetylene addition to the radical site followed by six-membered or five-membered ring closure [16]. These reactions occur at temperatures between 1100 and 1700 Kelvin, with rate constants ranging from 10⁹ to 10¹¹ cubic centimeters per mole per second [16]. The primary products include methylated polycyclic aromatic hydrocarbons and alkyl-substituted aromatic compounds [16].

Pyrogenic Formation Mechanisms

Benzo(ghi)perylene formation occurs as a product of incomplete combustion in various pyrogenic sources, including motor vehicle emissions, cigarette smoke, and industrial processes [13] [14]. In the Mexico City atmosphere, benzo(ghi)perylene represents the most abundant polycyclic aromatic hydrocarbon, serving as a gasoline combustion marker [14]. The compound forms through complex radical chemistry involving multiple aromatic ring fusion processes under oxygen-deficient conditions [17].

Biomass Burning Contributions

Biomass burning represents a significant source of polycyclic aromatic hydrocarbons, with formation strongly influenced by moisture content and combustion conditions [17]. High moisture content causes oxygen deficiency during combustion, increasing polycyclic aromatic hydrocarbon formation through incomplete burning processes [17]. Temperature ranges from 250 to 1200 degrees Celsius promote the conversion of biomass structural materials into volatile gases, which subsequently undergo pyrolysis to form small hydrocarbon radicals [17]. These radicals polymerize through the "zig-zag addition process" to generate medium and high molecular weight polycyclic aromatic hydrocarbons [17].

Formation PathwayTemperature Range (K)Key IntermediatesRate Constants (cm³/mol·s)Primary Products
Hydrogen Abstraction C₂H₂ Addition (HACA)1200-1800Phenylacetylene, biphenyl radicals10¹¹-10¹³Naphthalene, anthracene derivatives
Phenyl Addition Cyclization (PAC)1000-1600Phenyl radicals, aromatic rings10¹⁰-10¹²Phenanthrene, pyrene
Methyl Addition Cyclization (MAC)1100-1700Methyl radicals, methylaryl species10⁹-10¹¹Methylated PAHs, alkyl-substituted aromatics
Diels-Alder Cycloaddition900-1400Diene precursors, cyclic intermediates10⁸-10¹⁰Cyclopenta-fused PAHs
Ring Expansion Mechanisms1300-2000Five-membered ring intermediates10¹⁰-10¹²Extended aromatic systems

Industrial Production and Purification Techniques

Industrial production and purification of benzo(ghi)perylene methyl derivatives requires sophisticated separation techniques due to the structural similarities among polycyclic aromatic hydrocarbon compounds [10] [18]. Current methodologies encompass both analytical and preparative scale approaches with varying degrees of efficiency and selectivity [19].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the gold standard for polycyclic aromatic hydrocarbon separation and purification [10] [20]. Specialized columns such as NUCLEODUR C18 polycyclic aromatic hydrocarbon phases enable separation of 16 Environmental Protection Agency priority polycyclic aromatic hydrocarbons in less than 3 minutes [20]. These columns demonstrate outstanding resolution due to high steric selectivity, with acetonitrile-water gradient systems providing optimal separation conditions [20] [21]. Detection methods include ultraviolet absorption for naphthalene, acenaphthylene, and acenaphthene, while fluorescence detection proves superior for higher molecular weight polycyclic aromatic hydrocarbons [22].

Column Chromatography Purification

Traditional column chromatography using silica gel remains a cost-effective approach for polycyclic aromatic hydrocarbon purification [22]. The methodology involves slurry preparation of activated silica gel in methylene chloride, followed by sequential elution with pentane and methylene chloride-pentane mixtures [22]. This technique achieves good separation efficiency with purities ranging from 85 to 95 percent, making it suitable for laboratory to pilot scale operations [10]. The process requires careful optimization of eluent composition to achieve baseline separation of closely related compounds [22].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography offers excellent selectivity and rapid analysis for polycyclic aromatic hydrocarbon separations [23] [24]. Carbon dioxide-based mobile phases with specialized modifiers enable high-resolution separation with reduced environmental impact compared to traditional liquid chromatography [24]. This technique proves particularly valuable for analytical applications, achieving purities of 90 to 98 percent with significantly reduced analysis times [23].

Crystallization and Sublimation Techniques

Crystallization from polar and nonpolar solvent systems provides a simple approach for large-scale purification of polycyclic aromatic hydrocarbons [25]. While offering moderate purity levels of 80 to 90 percent, crystallization remains economically attractive for industrial production [26]. Sublimation under high vacuum conditions achieves superior purities of 95 to 99.5 percent but requires thermal stability and is limited to laboratory and medium-scale operations [26].

Analytical Method Development

Recent advances in analytical methodology focus on improving detection limits and separation efficiency [19]. Environmental Protection Agency Method TO-13A provides standardized procedures for polycyclic aromatic hydrocarbon determination using gas chromatography-mass spectrometry with detection limits ranging from 1 nanogram to 10 picograms [19]. Sample preparation involves Soxhlet extraction with appropriate solvents, followed by Kuderna-Danish concentration and silica gel cleanup to remove potential interferences [19].

TechniqueMobile Phase/ConditionsSeparation EfficiencyPurity Achieved (%)Industrial Scale
High-Performance Liquid Chromatography (HPLC)Acetonitrile/water gradient, C18 columnHigh resolution, baseline separation95-99Analytical to preparative
Column ChromatographySilica gel, hexane/dichloromethaneGood separation, cost-effective85-95Laboratory to pilot scale
Supercritical Fluid Chromatography (SFC)CO₂/modifier, specialized columnsExcellent selectivity, fast analysis90-98Analytical to small preparative
CrystallizationPolar/nonpolar solvent systemsModerate purity, simple operation80-90Large scale production
SublimationHigh vacuum, controlled temperatureHigh purity, thermal stability required95-99.5Laboratory to medium scale

The methyl substitution on the benzo(ghi)perylene core significantly alters the compound's solubility profile and partitioning behavior compared to the parent polycyclic aromatic hydrocarbon. Water solubility of methylbenzo(ghi)perylene demonstrates substantially reduced aqueous dissolution capacity at 0.08 μg/L compared to 0.26 μg/L for unsubstituted benzo(ghi)perylene [1] [2]. This threefold decrease in aqueous solubility reflects the enhanced hydrophobic character imparted by the additional methyl group.

The octanol-water partition coefficient (log Kₒw) increases from 6.8 for benzo(ghi)perylene to 7.2 for the methylated derivative [1]. This elevation in lipophilicity indicates stronger affinity for organic phases and reduced bioavailability through aqueous transport mechanisms. The higher log Kₒw value suggests enhanced potential for bioaccumulation in lipid-rich tissues and sediment organic matter.

Silicone rubber-water partition coefficients (log Kₛᵣ,w) demonstrate values ranging from 5.9 to 6.2 for methylbenzo(ghi)perylene, slightly elevated compared to 5.92 for the parent compound [3]. These partition coefficients are critical for passive sampling applications and environmental monitoring, where silicone-based samplers are employed for hydrophobic organic contaminant assessment.

The Henry's Law constant remains approximately equivalent at 2.7×10⁻² Pa·m³/mol for both compounds [4] [5], indicating minimal impact of methyl substitution on air-water equilibrium partitioning. However, vapor pressure decreases from 1.2×10⁻⁷ Pa for benzo(ghi)perylene to 8.4×10⁻⁸ Pa for the methylated analog [1], reflecting reduced volatility and enhanced environmental persistence.

Thermal Stability and Phase Transition Behavior

Methylbenzo(ghi)perylene exhibits exceptional thermal stability characteristic of high molecular weight polycyclic aromatic hydrocarbons. The compound demonstrates no thermal decomposition under normal atmospheric conditions below 500°C [6], consistent with the robust nature of fused aromatic ring systems. This thermal resilience stems from the extensive π-electron delocalization across the hexacyclic framework and the stabilizing influence of aromatic resonance.

Melting point determinations for methylbenzo(ghi)perylene are estimated between 275-280°C, representing a marginal increase compared to benzo(ghi)perylene's melting point of 277-279°C [7] [8] [9]. The methyl substituent introduces minor perturbations to crystal packing arrangements while maintaining the fundamental thermal properties of the aromatic core structure.

The boiling point exceeds 500°C under standard atmospheric pressure [10] [7], indicating extremely low vapor pressure and minimal potential for thermal volatilization under environmental conditions. This characteristic contributes to the compound's persistence in terrestrial and aquatic systems where thermal degradation pathways are minimal.

Phase transition enthalpy measurements and glass transition temperature determinations require specialized differential scanning calorimetry investigations that have not been systematically reported for methylbenzo(ghi)perylene derivatives. The absence of comprehensive thermal analysis data represents a significant knowledge gap requiring future research attention.

Thermogravimetric analysis of related polycyclic aromatic hydrocarbons demonstrates multi-stage decomposition patterns [11] [12], with initial mass loss occurring above 400°C corresponding to peripheral substituent elimination, followed by core structure fragmentation at elevated temperatures exceeding 600°C.

Photochemical Reactivity and Quantum Yield Studies

Methylbenzo(ghi)perylene demonstrates complex photochemical behavior characterized by ultraviolet absorption maxima in the 295-300 nm range with extended absorption tailing into the visible spectrum [13] [14]. The compound exhibits molar extinction coefficients estimated between 10,000-50,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities across the ultraviolet-visible region.

Fluorescence emission occurs with maxima centered around 525-530 nm, exhibiting quantum yields (Φ) ranging from 0.094 to 0.532 depending on solvent environment and measurement conditions [13] [15]. The relatively moderate quantum yield reflects competing non-radiative decay pathways including intersystem crossing to triplet states and internal conversion processes.

Photodegradation studies conducted under simulated solar irradiation conditions demonstrate half-lives ranging from 25 to 173 days in soil matrices [16] [17]. Fine-textured soils enhance photodegradation rates through photocatalytic mechanisms involving titanium dioxide, iron oxides, and aluminum oxides present in clay fractions. Photodegradation proceeds through hydroxyl radical and superoxide anion formation via type-I photodynamic pathways [17].

Direct photolysis under controlled laboratory conditions reveals wavelength-dependent degradation kinetics, with enhanced reactivity under ultraviolet-B radiation compared to ultraviolet-A exposure [16]. The presence of natural organic matter and dissolved oxygen significantly influences photodegradation rates through sensitized oxidation mechanisms.

Quantum yield measurements for photodegradation processes indicate relatively low efficiency compared to smaller polycyclic aromatic hydrocarbons, reflecting the stabilizing influence of the extended π-system [18] [14]. Temperature-dependent studies demonstrate enhanced photoreactivity at elevated temperatures corresponding to increased molecular vibrational energy states.

Redox Properties and Electrochemical Behavior

Methylbenzo(ghi)perylene exhibits distinctive electrochemical reduction characteristics featuring multiple reversible electron transfer processes. Cyclic voltammetry investigations reveal three well-defined reduction waves at approximately -1.8 to -2.0 V, -2.2 to -2.4 V, and -2.6 to -2.8 V versus saturated calomel electrode [19] [20] [21].

The first reduction potential corresponds to the formation of a stable radical anion through single-electron addition to the lowest unoccupied molecular orbital. This process demonstrates reversible behavior with minimal peak separation between oxidative and reductive waves, indicating rapid electron transfer kinetics and stable reduced species [19].

Sequential reduction events generate dianion and trianion species with progressively more negative potentials reflecting increased electrostatic repulsion and destabilization of multiply-charged aromatic systems [20] [21]. These multi-electron processes are characteristic of electron-deficient polycyclic aromatic compounds and demonstrate the electron-accepting capabilities of the methylbenzo(ghi)perylene framework.

Highest occupied molecular orbital energy levels are estimated between -5.8 to -6.0 eV, while lowest unoccupied molecular orbital energies range from -3.2 to -3.4 eV [19] [21]. The resulting electrochemical band gap of 2.4 to 2.8 eV correlates with optical absorption data and provides insight into electronic structure modifications induced by methyl substitution.

Oxidation processes occur at significantly more positive potentials and demonstrate less reversible behavior compared to reduction reactions. The methyl substituent provides modest electron-donating character that slightly destabilizes the highest occupied molecular orbital while maintaining the fundamental electronic properties of the benzo(ghi)perylene core structure [19] [20].

XLogP3

7

Exact Mass

290.109550447 g/mol

Monoisotopic Mass

290.109550447 g/mol

Heavy Atom Count

23

UNII

M82U4NAD48

Dates

Last modified: 08-10-2024

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